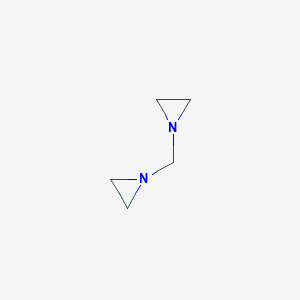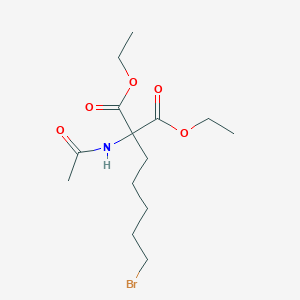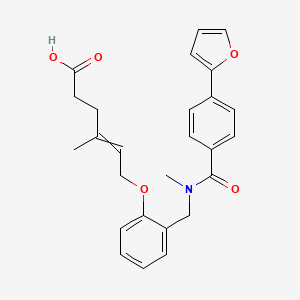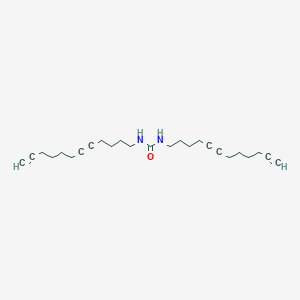
Tetraphosphorous triselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphorous triselenide, with the chemical formula P₄Se₃, is a compound consisting of phosphorus and selenium. It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphosphorous triselenide can be synthesized through the direct combination of elemental phosphorus and selenium. The reaction typically involves heating the elements in a controlled environment to facilitate the formation of the compound. The reaction can be represented as: [ 4P + 3Se \rightarrow P₄Se₃ ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of inert atmospheres to prevent unwanted side reactions and the application of precise temperature control to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphosphorous triselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, metals like sodium or potassium.
Substitution Reagents: Transition metal complexes, such as [RhCl(cod)] (cod = cycloocta-1,5-diene) in the presence of triphos (1,1,1-tris(diphenylphosphinomethy)ethane).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides and selenium oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Tetraphosphorous triselenide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-selenium compounds and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although this area is still in its early stages.
Wirkmechanismus
The mechanism by which tetraphosphorous triselenide exerts its effects involves its ability to interact with other molecules through its phosphorus and selenium atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tetraphosphorous trisulfide (P₄S₃): Similar in structure but contains sulfur instead of selenium.
Tetraphosphorous tetraselenide (P₄Se₄): Contains an additional selenium atom compared to tetraphosphorous triselenide.
Comparison: this compound is unique due to its specific phosphorus to selenium ratio, which imparts distinct chemical and physical properties. Compared to tetraphosphorous trisulfide, it has different reactivity and stability profiles, making it suitable for different applications. Tetraphosphorous tetraselenide, on the other hand, has a higher selenium content, which affects its electronic and optical properties .
Eigenschaften
CAS-Nummer |
1314-86-9 |
|---|---|
Molekularformel |
P4Se3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
InChI-Schlüssel |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
Kanonische SMILES |
P12P3P1[Se]P([Se]2)[Se]3 |
Physikalische Beschreibung |
Orange-red solid with an irritating odor; [Merck Index] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



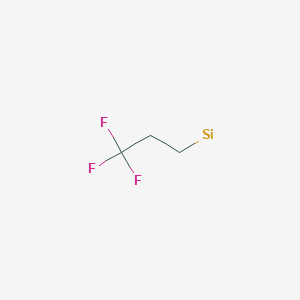
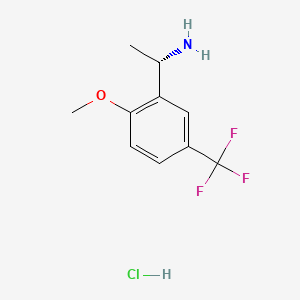

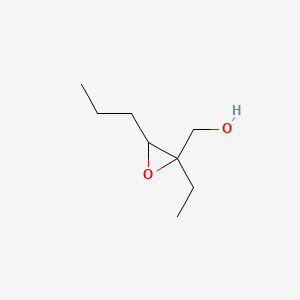
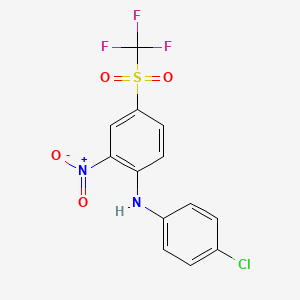
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
